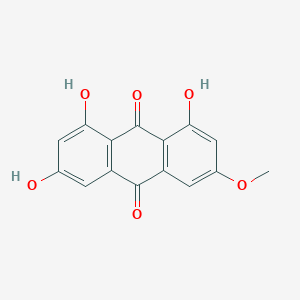
Lunatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lunatin is a natural product found in Curvularia lunata with data available.
Aplicaciones Científicas De Investigación
Biological Applications
Lunatin is known for its role in plant defense mechanisms against herbivores and pathogens. As a cyanogenic compound, it can release toxic cyanide when hydrolyzed, deterring herbivores and providing a chemical defense for the plant.
Table 1: Biological Properties of this compound
| Property | Description |
|---|---|
| Cyanogenic Activity | Releases cyanide upon hydrolysis |
| Plant Defense | Deters herbivores and pathogens |
| Toxicity | High toxicity levels can affect animal health |
Pharmacological Applications
Research has indicated that this compound may possess pharmacological properties that could be harnessed in medicine. Its potential antidiabetic effects have been studied, particularly regarding its influence on glucose metabolism.
Case Study: Antidiabetic Effects
A study conducted on diabetic rats showed that this compound supplementation resulted in improved glucose tolerance and insulin sensitivity. The mechanism appears to involve the modulation of metabolic pathways associated with glucose homeostasis.
- Study Design : Diabetic rats were administered this compound over a four-week period.
- Results : Significant reductions in blood glucose levels were observed compared to control groups.
Agricultural Applications
In agriculture, this compound's role as a natural pesticide is being explored. Its ability to deter pests makes it an attractive candidate for organic farming practices.
Table 2: Agricultural Uses of this compound
| Application | Description |
|---|---|
| Natural Pesticide | Reduces reliance on synthetic pesticides |
| Crop Protection | Enhances plant resilience against pests |
| Sustainable Farming | Supports organic farming initiatives |
Toxicological Considerations
While this compound has beneficial applications, its toxicity must be carefully managed. The release of cyanide poses risks to both human health and the environment if not properly controlled.
Safety Guidelines
- Handling : Proper protective equipment should be used when handling plants containing this compound.
- Regulation : Use in agricultural practices should comply with local regulations regarding cyanogenic compounds.
Propiedades
Fórmula molecular |
C15H10O6 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-21-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16)3-10(12)17/h2-5,16-18H,1H3 |
Clave InChI |
DGZZHABEBFUFSC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canónico |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Sinónimos |
1,3,8-trihydroxy-6-methoxyanthraquinone lunatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















